2-(Aminomethyl)-5-hydroxybenzo[d]oxazole
Description
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-(aminomethyl)-1,3-benzoxazol-5-ol |
InChI |
InChI=1S/C8H8N2O2/c9-4-8-10-6-3-5(11)1-2-7(6)12-8/h1-3,11H,4,9H2 |
InChI Key |
GWRMRWDUCAEKGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)N=C(O2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-5-hydroxybenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form the benzo[d]oxazole ring . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods: Industrial production of 2-(Aminomethyl)-5-hydroxybenzo[d]oxazole often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)-5-hydroxybenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit enhanced biological activities and improved physicochemical properties .
Scientific Research Applications
The applications of 2-(Aminomethyl)-5-hydroxybenzo[d]oxazole span several fields, particularly in pharmaceuticals due to its biological activities.
At this time, comprehensive data tables and well-documented case studies specifically focusing on the applications of "2-(Aminomethyl)-5-hydroxybenzo[d]oxazole" are unavailable in the provided search results. Additional research would be needed to fulfill that aspect of the query.
However, the search results do provide information on related compounds and applications of benzoxazoles and related structures:
- Antimicrobial activity: Research indicates that oxazoline derivatives exhibit high activity against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA) . Certain benzosiloxaboroles have been identified as effective inhibitors of KPC-2 β-lactamase, which contributes to antibiotic resistance in Gram-negative bacteria .
- Synthesis of 2-aminobenzoxazoles: Studies detail synthetic approaches for creating 2-aminobenzoxazoles and their N-substituted analogs .
- Magnetic Resonance applications: Magnetic resonance imaging can be used to evaluate tissue injury after intramuscular injection of diclofenac . It can also characterize white matter of the brain and detect therapeutic effects of bone marrow stromal cell treatment of ischemia in type 2 diabetes mellitus rats .
- Relevance to cancer research: Heterocyclic amines, including 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), have been found to induce tumors in rats, with implications for human dietary epidemiology studies related to breast cancer risk .
- Histoplasmosis: Histoplasma capsulatum is a dimorphic fungus responsible for histoplasmosis, a respiratory infection, especially in immunocompromised individuals .
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-hydroxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound’s primary amine group can form covalent bonds with target proteins, leading to the inhibition of their function. Additionally, the oxazole ring can participate in various biochemical interactions, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Their Properties
5-Amino-2-(pyridine-4-yl)benzo[d]oxazole
- Structure: The benzoxazole core is substituted with a pyridine ring at position 2 and an amino group (-NH2) at position 4.
- Synthesis: Catalytic hydrogenation of nitro precursors using Pd/C in a methanol/ethyl acetate solvent system .
2-(Aminophenyl)-5-aminobenzoxazole
- Structure: A benzoxazole with an aminophenyl group (-C6H4NH2) at position 2 and an amino group at position 5.
- Synthesis : Multi-step reactions involving nitro reduction and coupling, optimized for industrial scalability .
- Key Differences: The extended aromatic system (aminophenyl) increases molecular weight and lipophilicity, which may reduce aqueous solubility compared to the aminomethyl derivative.
5-Methyl-2-phenylbenzoxazole
Physicochemical and Spectral Comparison
Key Differentiators and Challenges
- Solubility vs. Bioactivity : Polar substituents (e.g., -OH, -NH2) improve solubility but may reduce membrane permeability, necessitating structural optimization .
- Synthetic Yields : Oxazole derivatives often require multi-step syntheses with moderate yields (50–75%), whereas benzimidazoles can be synthesized more efficiently .
- Stability: Hydroxyl groups in 2-(Aminomethyl)-5-hydroxybenzo[d]oxazole may lead to oxidative degradation, requiring stabilization via formulation .
Q & A
Q. What computational protocols are recommended for modeling the thermodynamic stability of this compound?
- Methodological Answer :
- Geometry Optimization : Use B3LYP/6-31+G(d) with IEFPCM solvation models .
- Thermochemical Analysis : Apply the Colle-Salvetti correlation-energy functional to predict atomization energies and proton affinities with <3 kcal/mol error .
- Vibrational Frequency Analysis : Confirm absence of imaginary frequencies to ensure local minima .
Notes
- Data Contradictions : Cross-validate computational results (e.g., DFT functionals) with experimental spectroscopic data to resolve discrepancies .
- Safety Protocols : While specific data for this compound is limited, general handling of benzoxazoles recommends using local exhaust ventilation and avoiding oxidizers .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
